tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety, with a tert-butyl carbamate protecting group and a chlorine substituent at position 5. This scaffold is commonly utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or kinase inhibitors . The tert-butyl carbamate group enhances solubility and stability during multi-step syntheses, while the chlorine atom may influence electronic properties and binding affinity in downstream derivatives.
Properties
Molecular Formula |
C17H22ClNO3 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
tert-butyl 6-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-12-4-5-13(18)10-14(12)21-17/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
VAIIJYZOBWVGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a benzofuran derivative with a piperidine moiety under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides like bromine (Br2) and nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential biological activity .
Biology: In biological research, this compound can be used to study the interactions between spirocyclic molecules and biological targets. Its structure allows for the exploration of new binding sites and mechanisms of action .
Medicine: Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Heterocycle Influence: Replacement of benzofuran with chromane (), benzoxazepine (), or quinoline () alters rigidity and electronic properties. Benzoxazepine and benzoxazine analogs may exhibit enhanced hydrogen-bonding capacity due to additional heteroatoms.
- Substituent Effects: Chlorine (Cl) vs. Hydroxy (OH) and Oxo (4-oxo) Groups: The hydroxy group in increases polarity, while the 4-oxo group in may facilitate keto-enol tautomerism, affecting reactivity . Fluorine (F): The fluoro-substituted compound () likely exhibits improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Biological Activity
tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The compound is characterized by a spiro structure that combines a benzofuran moiety with a piperidine ring. This unique configuration is thought to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cells
In a study examining the effects of this compound on breast cancer cells, it was observed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity (see Table 1) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In antimicrobial assays, this compound showed significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. However, it was less effective against Escherichia coli, showing no significant activity (see Table 2) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | >100 |
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Studies indicate that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Research Findings
In vitro studies revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
